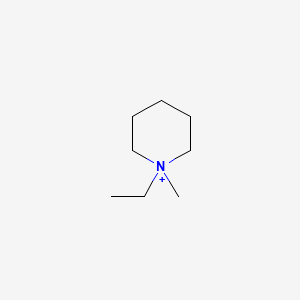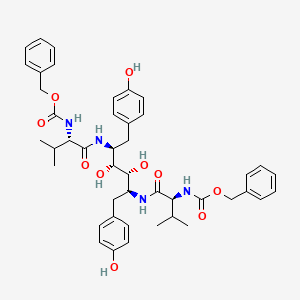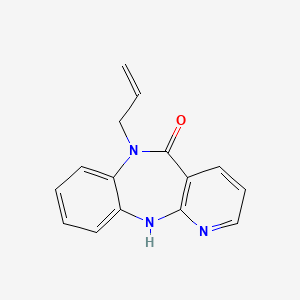
Piperidinium, 1-ethyl-1-methyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methylpiperidine bromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-Ethyl-1-methylpiperidine bromide typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl bromide and methyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-1-methylpiperidine bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-1-methylpiperidine bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methylpiperidine bromide involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-Ethyl-1-methylpiperidine bromide can be compared with other piperidine derivatives such as:
- 1-Methylpiperidine
- 1-Ethylpiperidine
- 1-Phenylpiperidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 1-Ethyl-1-methylpiperidine bromide lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
CAS No. |
54644-39-2 |
|---|---|
Molecular Formula |
C8H18N+ |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
1-ethyl-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C8H18N/c1-3-9(2)7-5-4-6-8-9/h3-8H2,1-2H3/q+1 |
InChI Key |
WACRAFUNNYGNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















